molecular formula C16H16 B167438 [2.2]Paracyclophane CAS No. 1633-22-3

[2.2]Paracyclophane

Cat. No. B167438
CAS RN: 1633-22-3
M. Wt: 208.3 g/mol
InChI Key: OOLUVSIJOMLOCB-UHFFFAOYSA-N
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Description

[2.2]Paracyclophane is a cyclophane that is applied in bio- and materials science . It was first synthesized by Brown and Farthing in 1949 by pyrolyzing para-xylene in the gas phase under low pressure .


Synthesis Analysis

The synthesis of [2.2]Paracyclophane has been a subject of interest due to its unique properties and potential applications. It was first synthesized by Brown and Farthing in 1949 by pyrolyzing para-xylene in the gas phase under low pressure . Recent synthetic developments have enabled the fine-tuning of its structural and functional properties .


Molecular Structure Analysis

[2.2]Paracyclophane consists of two cofacially stacked, strongly interacting benzene rings (decks) with an average ring-to-ring distance of 3.09Å . The phenyl rings in [2.2]Paracyclophane are stacked cofacially in proximity, held together by two ethylene “bridges” at the bridgehead carbon atoms in a para orientation .


Chemical Reactions Analysis

[2.2]Paracyclophane is stable under normal conditions. Its formyl, acetyl, nitro- and bromo- derivatives can be obtained by electrophilic aromatic substitution in one step . An efficient and versatile kinetic resolution protocol for various substituted amido [2.2]paracyclophanes has been reported, using chiral phosphoric acid (CPA)-catalyzed asymmetric amination reaction .


Physical And Chemical Properties Analysis

[2.2]Paracyclophane has a molar mass of 208.304 g·mol −1 and appears as a white solid . It has a density of 1.242 g/cm 3 (260 K) and a melting point of 285 °C (545 °F; 558 K) .

Scientific Research Applications

Fluorescent Dyes

“[2.2]Paracyclophane” (PCP) has been used in the design of fluorescent dyes . The PCP ring provides not only chirality and electron-donating ability but also steric hindrance, which reduces intermolecular π–π stacking interactions and thereby improves the fluorescence properties of dyes .

Circularly Polarized Luminescence (CPL) Emitters

PCP-based molecules have been used to construct optically active second-ordered structures, such as V-, N-, M-, X-, triangle-shaped, and one-handed double helical structures . These structures emit circularly polarized luminescence (CPL) by photo-excitation .

Asymmetric Synthesis

PCP is a prevalent scaffold that is widely utilized in asymmetric synthesis . The unique structure of PCP allows it to be used as a chiral building block in the synthesis of complex molecules .

π-Stacked Polymers

PCP has been incorporated into conjugated polymeric systems for chiroptical and optoelectronic properties . The π-stacked structure of PCP allows for the creation of polymers in which the π-electron systems are partially stacked .

Energy Materials

PCP has been used in the creation of energy materials . The unique photophysical and optoelectronic properties of PCP scaffolds make them ideal for use in this field .

Functional Parylene Coatings

PCP finds broad applications in bio- and materials science, including in functionalized parylene polymer coatings . These coatings have a variety of uses, including in the medical field for devices such as stents and catheters .

Gold-Based Cytostatics

PCP has been used in the development of gold-based cytostatics . These are drugs used in chemotherapy to inhibit cell division and thus prevent the growth of cancer cells .

Surface-Mounted Chiral MOF Thin Films

PCP has been used in the creation of surface-mounted chiral MOF (Metal-Organic Framework) thin films for selective adsorption . These films can selectively adsorb certain molecules, making them useful in a variety of applications, including gas storage, separation, and catalysis .

Mechanism of Action

Target of Action

[2.2]Paracyclophane is a structurally intriguing and practically useful chiral molecule . Its primary targets are the biochemical pathways where it acts as a catalyst in asymmetric synthesis . It has found a range of important applications in the field of asymmetric catalysis and material science .

Mode of Action

The mode of action of [2.2]Paracyclophane involves its interaction with its targets through a process called asymmetric electrophilic amination . This process is catalyzed by chiral phosphoric acid (CPA) and is applicable to various substituted amido[2.2]paracyclophanes . The reaction mechanism proceeds through sequential triazane formation and N[1,5]-rearrangement .

Biochemical Pathways

The biochemical pathways affected by [2.2]Paracyclophane involve the development of planar chiral bisthiourea catalysts, N-heterocyclic carbene (NHC) ligands, thermally activated delayed fluorescence (TADF), and circularly polarized luminescence (CPL) emitters . These pathways have numerous applications in various fields .

Pharmacokinetics

The pharmacokinetics of [2Its stability under normal conditions suggests that it may have a long half-life in the environment.

Result of Action

The result of the action of [2.2]Paracyclophane is the production of enantioenriched molecules . This is achieved through a kinetic resolution protocol that allows for the large-scale resolution reaction and diverse derivatizations of both the recovered chiral starting materials and the C-H amination products .

Action Environment

The action of [2.2]Paracyclophane is influenced by environmental factors such as temperature and pressure . It was first synthesized by pyrolyzing para-xylene in the gas phase under low pressure . Its stability under normal conditions suggests that it can maintain its efficacy and stability in a variety of environments.

Safety and Hazards

[2.2]Paracyclophane is labeled with the signal word “Warning” and hazard statements H317, H373 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective equipment .

Future Directions

Planar chiral [2.2]paracyclophanes are becoming an important new tool-box in asymmetric synthesis . They have found a range of important applications in the field of asymmetric catalysis and material science . Current synthetic challenges, limitations, as well as future research directions and new avenues for advancing cyclophane chemistry are also being explored .

properties

IUPAC Name

tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
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InChI

InChI=1S/C16H16/c1-2-14-4-3-13(1)9-10-15-5-7-16(8-6-15)12-11-14/h1-8H,9-12H2
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InChI Key

OOLUVSIJOMLOCB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC2=CC=C(CCC3=CC=C1C=C3)C=C2
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Molecular Formula

C16H16
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Related CAS

26591-48-0
Record name Paracyclophane homopolymer
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DSSTOX Substance ID

DTXSID9061835
Record name [2.2]Paracyclophane
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Molecular Weight

208.30 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name (2.2)Paracyclophane
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Product Name

[2.2]Paracyclophane

CAS RN

1633-22-3
Record name [2.2]Paracyclophane
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Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
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Record name (2.2)PARACYCLOPHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of [2.2]paracyclophane?

A1: [2.2]Paracyclophane has the molecular formula C16H16 and a molecular weight of 208.30 g/mol.

Q2: How does the rigid structure of [2.2]paracyclophane impact its properties?

A2: The rigid structure significantly influences the molecule's reactivity and electronic properties. The close proximity of the two benzene rings leads to transannular electronic interactions, influencing electrophilic substitution patterns and enabling the formation of charge-transfer complexes. [, , ] This rigidity also makes [2.2]paracyclophane a useful scaffold for positioning functional groups in specific spatial arrangements. [, ]

Q3: What spectroscopic techniques are commonly used to characterize [2.2]paracyclophanes?

A3: Researchers often employ NMR spectroscopy (both 1H and 13C), mass spectrometry, UV-Vis spectroscopy, and IR spectroscopy to characterize [2.2]paracyclophanes. X-ray crystallography is crucial for determining the solid-state structures and confirming the absolute configurations of chiral derivatives. [, , , , , ]

Q4: How does electrophilic substitution on [2.2]paracyclophane differ from that of benzene?

A4: The strained, non-planar geometry of the benzene rings in [2.2]paracyclophane significantly influences its reactivity towards electrophilic attack. Studies have shown that electrophilic substitution often occurs at positions pseudo-gem to the most basic carbon or substituent on the opposite ring, suggesting a transannular directive effect. []

Q5: What synthetic strategies are employed for incorporating various functional groups into the [2.2]paracyclophane framework?

A5: Common strategies include:

  • Direct electrophilic substitution: Halogenation [, ] and nitration [] reactions allow for direct introduction of substituents, albeit with challenges in controlling regioselectivity.
  • Metalation and subsequent transformations: Lithiation of bromo-substituted derivatives [, ] provides versatile intermediates for introducing various functionalities via reactions with electrophiles.
  • Palladium-catalyzed cross-coupling reactions: Stille, Suzuki, and Kumada couplings are widely employed for attaching aryl, alkenyl, and alkynyl groups to the [2.2]paracyclophane core. [, ]
  • Cycloaddition reactions: The strained alkene bonds in dehydro[2.2]paracyclophane derivatives can participate in cycloadditions, enabling the construction of fused ring systems. [, ]

Q6: Can [2.2]paracyclophanes undergo Bergman cyclization?

A6: While [2.2]paracyclophanes can be modified to incorporate the hex-3-ene-1,5-diyne unit necessary for Bergman cyclization, studies have shown that the classical Bergman cyclization pathway is not observed in these systems. Instead, alternative thermal rearrangements, sometimes leading to unusual fulvene derivatives, have been reported. []

Q7: How is planar chirality introduced in [2.2]paracyclophanes?

A7: Planar chirality arises in [2.2]paracyclophanes when the molecule possesses different substituents at the 4,7,12,15 positions. These derivatives lack a plane of symmetry, leading to the existence of enantiomers. [, , ]

Q8: What are the applications of enantiopure planar chiral [2.2]paracyclophanes?

A8: Enantiopure planar chiral [2.2]paracyclophanes have found applications as:

  • Chiral ligands in asymmetric catalysis: They can effectively transfer chirality to induce enantioselectivity in various reactions, such as asymmetric additions and coupling reactions. [, , , ]
  • Building blocks for chiral materials: Incorporation of these units into polymers and supramolecular assemblies can impart chirality, leading to materials with unique optical and electronic properties. [, ]

Q9: Can the absolute configuration of chiral [2.2]paracyclophane derivatives be determined?

A9: Yes, the absolute configuration can be established using various methods:

  • X-ray crystallography: This is a definitive method for determining the three-dimensional structure and absolute configuration of crystalline compounds. [, , ]
  • Comparison of experimental and calculated circular dichroism (CD) spectra: This method, often combined with theoretical calculations, allows for the assignment of absolute configurations in solution. []

Q10: How is computational chemistry used to study [2.2]paracyclophanes?

A10: Computational methods, such as density functional theory (DFT) and molecular mechanics, are employed to:

  • Predict molecular geometries and electronic structures: These calculations provide insights into the unique bonding and electronic properties of [2.2]paracyclophanes. [, ]
  • Investigate reaction mechanisms and transition states: Computational studies can elucidate the pathways and energetics of reactions involving [2.2]paracyclophanes. []
  • Simulate spectroscopic properties: Calculated NMR, UV-Vis, and CD spectra can aid in the interpretation of experimental data and assignment of absolute configurations. [, ]

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